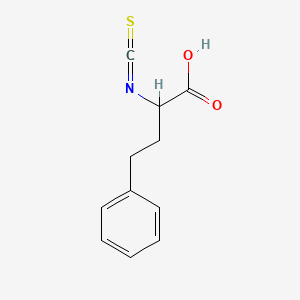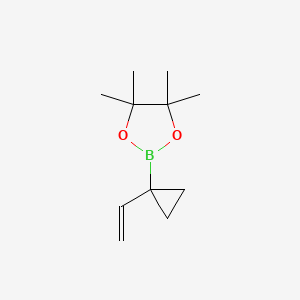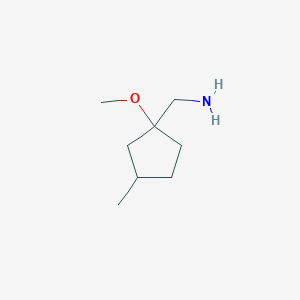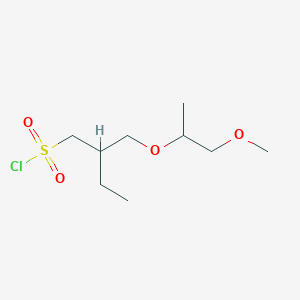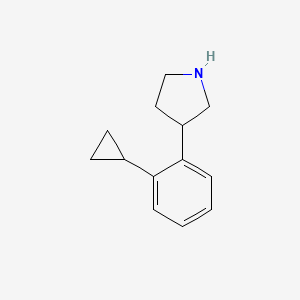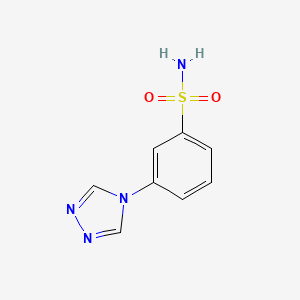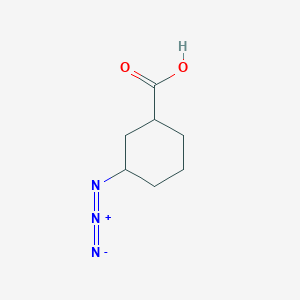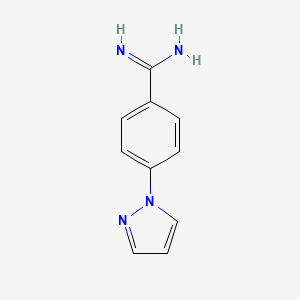
n-(2,6-Dimethoxybenzyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(2,6-Dimethoxybenzyl)cyclopropanamine typically involves the reaction of 2,6-dimethoxybenzyl chloride with cyclopropanamine under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and solvents, with careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: n-(2,6-Dimethoxybenzyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: n-(2,6-Dimethoxybenzyl)cyclopropanamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of cyclopropane-containing molecules on biological systems. It serves as a model compound for understanding the interactions of cyclopropane rings with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .
Mecanismo De Acción
The mechanism of action of n-(2,6-Dimethoxybenzyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The cyclopropane ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxy groups may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
- n-(2,4-Dimethoxybenzyl)cyclopropanamine
- n-(3,5-Dimethoxybenzyl)cyclopropanamine
- n-(2,6-Dimethoxyphenyl)cyclopropanamine
Comparison: n-(2,6-Dimethoxybenzyl)cyclopropanamine is unique due to the specific positioning of the methoxy groups on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H17NO2 |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-[(2,6-dimethoxyphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-4-3-5-12(15-2)10(11)8-13-9-6-7-9/h3-5,9,13H,6-8H2,1-2H3 |
Clave InChI |
IMJXRMMOMPRXBT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)CNC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


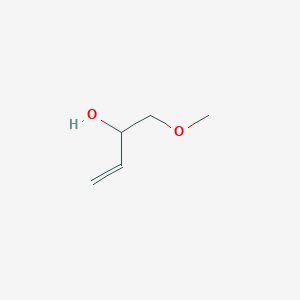
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
